molecular formula C12H18N2 B150784 1-(2,3-Dimethylphenyl)piperazine CAS No. 1013-22-5

1-(2,3-Dimethylphenyl)piperazine

Cat. No.: B150784
CAS No.: 1013-22-5
M. Wt: 190.28 g/mol
InChI Key: LIKXJDINUMWKQA-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)piperazine (1-DMPP) is an organic compound belonging to the piperazine family. It is a white crystalline solid with a melting point of 150-152°C and a molecular weight of 197.26 g/mol. 1-DMPP is a versatile compound that has been used in a variety of applications, including synthesis, drug development, and scientific research. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-DMPP.

Scientific Research Applications

Synthesis and Characterization

  • Zhou Xin (2007) detailed the synthesis of 1-(2,3-dimethylphenyl)piperazine, highlighting its potential as an important intermediate in α1-receptor antagonist compounds. The synthesis involved starting with diethanolamine, leading to a promising route for commercial production due to its convenience and low pollution (Zhou Xin, 2007).
  • Arbi et al. (2017) synthesized and characterized organic cation hydrogensulfates of this compound, providing insight into its structural properties through X-ray diffraction, thermal analysis, and spectroscopic investigations (Arbi et al., 2017).

Biological Applications and Potential Uses

  • Khan et al. (2019) explored the synthesis of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), which exhibited significant antibacterial, antifungal, and anthelmintic activities. This research has implications for discovering potential agents in these domains (Khan et al., 2019).
  • Mørk et al. (2012) discussed the pharmacological effects of a compound related to this compound, highlighting its potential in treating major depressive disorders. This compound demonstrated antidepressant and anxiolytic-like effects in rat models (Mørk et al., 2012).
  • Bhatia et al. (2016) synthesized derivatives of this compound for potential antiasthmatic activity, indicating that electron-withdrawing groups significantly impact activity (Bhatia et al., 2016).

Chemical and Physical Properties

  • Khedhiri et al. (2016) reported on the synthesis and magnetic properties of a hybrid material involving this compound, providing insights into its potential use in materials science (Khedhiri et al., 2016).

Safety and Hazards

“1-(2,3-Dimethylphenyl)piperazine” is considered hazardous. It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals used by early discovery researchers .

Mode of Action

It is used in biological and analytical studies for identifying low-efficacy partial substrates for biogenic amine transporters . This suggests that the compound may interact with these transporters, potentially altering their function.

Biochemical Pathways

Given its use in studying biogenic amine transporters , it may influence pathways involving these transporters.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-3-5-12(11(10)2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKXJDINUMWKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143826
Record name 1-(2,3-Xylyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-22-5
Record name 1-(2,3-Dimethylphenyl)piperazine
Source CAS Common Chemistry
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Record name 1-(2,3-Xylyl)piperazine
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Record name 1-(2,3-Xylyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-xylyl)piperazine
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Record name 1-(2,3-XYLYL)PIPERAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structure of 1-(2,3-Dimethylphenyl)piperazine and how it has been characterized?

A1: this compound is an organic compound with the molecular formula C12H18N2. [, ] Its structure has been confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. [, , ] These analyses provide detailed information about the compound's structure, including the arrangement of atoms and the types of bonds present. For instance, X-ray crystallography studies have revealed the specific bond lengths and angles within the molecule, providing insights into its three-dimensional conformation. [, ]

Q2: How does the structure of this compound relate to its potential biological activity?

A2: this compound serves as a scaffold for developing compounds with potential activity at dopamine and serotonin receptors. [] Specifically, its structure allows for modifications at the aryl and piperazine moieties, influencing its binding affinity and selectivity for these receptors. For example, studies have shown that substituting the phenyl ring with a naphthyl group, or modifying the piperazine ring with specific substituents, can significantly impact its interaction with dopamine D2 and serotonin 5-HT1A receptors. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing this compound for specific therapeutic applications.

Q3: What types of salts can this compound form and how does this impact its properties?

A3: this compound can form various salts by reacting with different acids. For example, it can form salts with tetrachlorocuprate(II), hydrogensulfate, and cyclohexaphosphate. [, ] The formation of these salts can influence the compound's solubility, stability, and crystallinity. [, ] For instance, the tetrachloridocuprate(II) salt exhibits distinct hydrogen bonding patterns compared to the free base, leading to a three-dimensional network structure in the solid state. [] This highlights the impact of salt formation on the physicochemical properties of this compound.

Q4: Are there any established synthetic routes for producing this compound?

A4: Yes, a reported synthesis route involves the reaction of β,β'-dihalogenated diethylamine hydrochloride (derived from diethanolamine) with 2,3-dimethylaniline. [] This method has shown promising yields of up to 78% and presents a potentially scalable approach for commercial production. [] Further research could focus on optimizing reaction conditions and exploring alternative synthetic strategies to improve yield, reduce cost, and minimize environmental impact.

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